2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile
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Overview
Description
2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile is an organic compound with the molecular formula C34H56N2O2. This compound is known for its unique structure, which includes two dodecyloxy groups attached to a phenylene ring, and two acetonitrile groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile typically involves the reaction of 2,5-dihydroxy-1,4-benzenedicarbonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Hydrolysis: The acetonitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Scientific Research Applications
2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile is used in various scientific research fields, including:
Chemistry: It serves as a monomeric precursor for the synthesis of cyano-PPV light-emitting polymers.
Biology: It is used in the study of molecular interactions and as a probe in fluorescence-based assays.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile involves its interaction with molecular targets through its acetonitrile and dodecyloxy groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications such as fluorescence detection and polymer synthesis .
Comparison with Similar Compounds
2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile can be compared with similar compounds such as:
2,2’-[2,5-Bis(octyloxy)-1,4-phenylene]diacetonitrile: This compound has shorter alkoxy chains, which can affect its solubility and reactivity.
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile: This compound has decyloxy groups instead of dodecyloxy groups, leading to differences in physical and chemical properties.
The uniqueness of 2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile lies in its longer alkoxy chains, which can enhance its solubility in organic solvents and its ability to form stable films and coatings.
Properties
CAS No. |
737581-58-7 |
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Molecular Formula |
C34H56N2O2 |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)-2,5-didodecoxyphenyl]acetonitrile |
InChI |
InChI=1S/C34H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-27-37-33-29-32(24-26-36)34(30-31(33)23-25-35)38-28-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-24,27-28H2,1-2H3 |
InChI Key |
JENDEJLPCMKMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCCCCCCCC)CC#N |
Origin of Product |
United States |
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